molecular formula C12H26O B159162 2-Dodecanol CAS No. 10203-28-8

2-Dodecanol

Cat. No. B159162
CAS RN: 10203-28-8
M. Wt: 186.33 g/mol
InChI Key: XSWSEQPWKOWORN-UHFFFAOYSA-N
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Patent
US06017875

Procedure details

A reaction vessel of glass, 3000 ml in inner volume, provided with stirring vanes and a reflux condenser was charged with 810 g (4.82 mols) of 1-dodecene, 900 g (14.52 mols) of monoethylene glycol, and 100 g of the BEA type zeolite (produced by PQ Corp. and marketed under trademark designation of "VALFOR CP 811 BL-25"). The vapor-phase part of the reaction vessel was displaced with nitrogen and then retained in the atmosphere of nitrogen at normal pressure. The reaction mixture was heated to and kept at 150° C. for three hours and meanwhile kept stirred at 600 rpm to induce reaction. The reaction solution was cooled to room temperature. The dodecene phase in the upper layer was separated and distilled to expel the unaltered dodecene. The residue of the distillation was treated under a reduced pressure of 2 mmHg in a boiling point range of 129° to 131° C. to obtain 255 g of a secondary dodecanol ethoxylate composition.
Quantity
810 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(O)C[OH:15]>>[CH:2]([OH:15])([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
810 g
Type
reactant
Smiles
C=CCCCCCCCCCC
Name
Quantity
900 g
Type
reactant
Smiles
C(CO)O
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
meanwhile kept stirred at 600 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel of glass, 3000 ml in inner volume, provided with stirring vanes and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to and
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The dodecene phase in the upper layer was separated
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The residue of the distillation
ADDITION
Type
ADDITION
Details
was treated under a reduced pressure of 2 mmHg in a boiling point range of 129° to 131° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(CCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 255 g
YIELD: CALCULATEDPERCENTYIELD 28.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.